molecular formula C11H14FN3O2 B1333765 1-(2-Fluoro-4-nitrophenyl)-4-methylpiperazine CAS No. 221198-29-4

1-(2-Fluoro-4-nitrophenyl)-4-methylpiperazine

Cat. No. B1333765
M. Wt: 239.25 g/mol
InChI Key: UWZIHNDVFUJRHD-UHFFFAOYSA-N
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Patent
US09434695B2

Procedure details

To a solution of 1-methylpiperazine (6.91 g, 69 mmol) and Et3N (6.98 g, 69 mmol) in EtOAc (60 mL) was added 1,2-difluoro-4-nitrobenzene (10.02 g, 63 mmol) dropwise with stirring and the mixture was stirred at rt overnight. The reaction mixture was washed with brine, dried over anhydrous Na2SO4 and concentrated in vacuo to give the title compound as a yellow solid (14.75 g, 98%).
Quantity
6.91 g
Type
reactant
Reaction Step One
Name
Quantity
6.98 g
Type
reactant
Reaction Step One
Quantity
10.02 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Yield
98%

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH2:7][CH2:6][NH:5][CH2:4][CH2:3]1.CCN(CC)CC.F[C:16]1[CH:21]=[CH:20][C:19]([N+:22]([O-:24])=[O:23])=[CH:18][C:17]=1[F:25]>CCOC(C)=O>[F:25][C:17]1[CH:18]=[C:19]([N+:22]([O-:24])=[O:23])[CH:20]=[CH:21][C:16]=1[N:5]1[CH2:6][CH2:7][N:2]([CH3:1])[CH2:3][CH2:4]1

Inputs

Step One
Name
Quantity
6.91 g
Type
reactant
Smiles
CN1CCNCC1
Name
Quantity
6.98 g
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
10.02 g
Type
reactant
Smiles
FC1=C(C=C(C=C1)[N+](=O)[O-])F
Name
Quantity
60 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred at rt overnight
Duration
8 (± 8) h
WASH
Type
WASH
Details
The reaction mixture was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C=CC(=C1)[N+](=O)[O-])N1CCN(CC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 14.75 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 97.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.